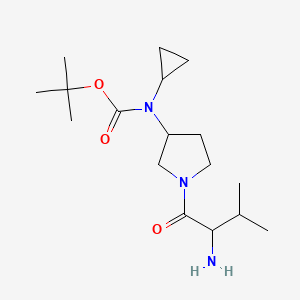
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the incorporation of the cyclopropyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study specific biochemical pathways. Its structural features enable it to interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is investigated for its potential therapeutic applications. Its ability to modulate specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate include other carbamate derivatives and compounds featuring tert-butyl and pyrrolidine groups. Examples include tert-Butyl carbamate and tert-Butyl pyrrolidin-3-ylcarbamate .
Uniqueness
What sets tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate apart is its combination of structural features, which confer unique reactivity and potential applications. The presence of the cyclopropyl group, in particular, adds to its distinctiveness, as cyclopropyl groups are known for their unique chemical behavior.
Properties
Molecular Formula |
C17H31N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12-6-7-12)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3 |
InChI Key |
ZKEHJKUFKTYOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















